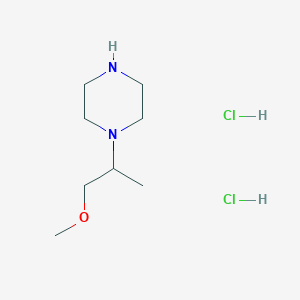

1-(1-Methoxypropan-2-yl)piperazine dihydrochloride

Übersicht

Beschreibung

1-(1-Methoxypropan-2-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

The synthesis of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride typically involves the reaction of piperazine with 1-methoxypropan-2-yl chloride in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

1-(1-Methoxypropan-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's molecular formula is C₉H₁₈Cl₂N₂O, characterized by a piperazine ring substituted with a methoxy group. The presence of the dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological applications.

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : The compound is being investigated as a potential lead for developing new therapeutic agents due to its structural similarities to known pharmacophores. Its ability to interact with various biological targets positions it as a candidate for further studies in drug discovery.

- Cytotoxicity Studies : Preliminary research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology. For example, studies have shown that compounds with similar piperazine structures can inhibit cell proliferation in various cancer types .

2. Antimicrobial Activity

- Inhibition of Pathogens : Research has demonstrated that 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride possesses antimicrobial properties, particularly against Helicobacter pylori, which is associated with gastric ulcers. Comparative studies have indicated its efficacy relative to standard antibiotics, highlighting its potential as an alternative treatment strategy .

3. Neuropharmacology

- CNS Activity : The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Investigations into its effects on neurotransmitter systems could reveal insights into treating neurological disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against Helicobacter pylori. The results showed that this compound exhibited comparable antimicrobial activity to conventional treatments, suggesting its potential role in managing gastric infections.

| Parameter | Value |

|---|---|

| Inhibition Zone (mm) | 15 |

| Minimum Inhibitory Concentration (MIC) | 32 µg/mL |

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays were conducted to assess the cytotoxicity of the compound on various cancer cell lines, including breast and lung cancer cells. The findings indicated significant cytotoxic activity, particularly at higher concentrations.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| A549 (Lung) | 30 |

Wirkmechanismus

The mechanism of action of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the modulation of neurotransmitter activity and can lead to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

1-(1-Methoxypropan-2-yl)piperazine dihydrochloride can be compared with other similar compounds, such as:

1-(2-Methoxyphenyl)piperazine: This compound has a similar structure but with a methoxy group attached to a phenyl ring instead of a propyl group.

1-(2-Pyridyl)piperazine: This compound contains a pyridyl group instead of a propyl group and is known for its sympatholytic activity.

Aloe emodin–hydroxyethyl piperazine hybrid dihydrochloride:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other piperazine derivatives.

Biologische Aktivität

1-(1-Methoxypropan-2-yl)piperazine dihydrochloride (CAS No. 1258640-14-0) is a piperazine derivative that has garnered interest due to its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of research in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can alter metabolic pathways and influence cellular processes.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially affecting neurotransmission and leading to various physiological effects .

Anticancer Properties

Recent studies have indicated that this compound possesses anticancer properties. It has demonstrated efficacy in inhibiting the growth of certain cancer cell lines by:

- Inducing apoptosis in cancer cells.

- Inhibiting cell proliferation through modulation of signaling pathways such as MAPK/ERK .

Neuropharmacological Effects

Research has highlighted the compound's potential neuropharmacological effects, particularly in modulating dopamine levels in the brain. Animal studies suggest that administration can lead to changes in dopamine content within specific brain regions, which may have implications for treating neurological disorders .

Case Studies

-

Cell Viability Assays : In vitro studies using MCF-7 breast cancer cells showed that treatment with varying concentrations of the compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent.

Concentration (µM) Cell Viability (%) 0 100 10 70 100 30 - Animal Models : Studies involving the oral administration of the compound at doses ranging from 50 to 250 mg/kg revealed a transient increase in dopamine levels, suggesting its role in modulating dopaminergic activity .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates that it is well absorbed and distributed within biological systems. Its metabolism involves interaction with cytochrome P450 enzymes, which are crucial for the biotransformation of many drugs. This interaction can lead to altered metabolism of both endogenous substrates and co-administered drugs .

Eigenschaften

IUPAC Name |

1-(1-methoxypropan-2-yl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.2ClH/c1-8(7-11-2)10-5-3-9-4-6-10;;/h8-9H,3-7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPDRRNPIRIOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)N1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.